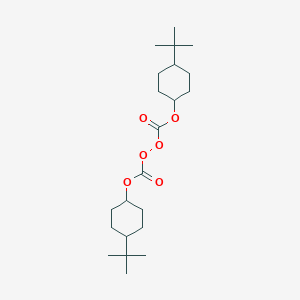

Bis(4-tert-butylcyclohexyl) peroxydicarbonate

Description

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) (4-tert-butylcyclohexyl)oxycarbonyloxy carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O6/c1-21(2,3)15-7-11-17(12-8-15)25-19(23)27-28-20(24)26-18-13-9-16(10-14-18)22(4,5)6/h15-18H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBYOEQUFMGXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)OOC(=O)OC2CCC(CC2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O6 | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065907 | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-(4-tert-butylcyclohexyl)peroxydicarbonate, [technically pure] is a crystalline solid. This solid peroxide is particularly heat and contamination sensitive. These materials above a given "control temperature" may decompose violently. They are often stored in a temperature controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk., Dry Powder; Liquid | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15520-11-3 | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-tert-butylcyclohexyl)peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076NU497LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Thermal Decomposition of Bis(4-tert-butylcyclohexyl) Peroxydicarbonate: A Mechanistic and Experimental Guide

Abstract

This in-depth technical guide provides a comprehensive analysis of the thermal decomposition mechanism of bis(4-tert-butylcyclohexyl) peroxydicarbonate, a widely utilized radical initiator in polymer synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the core chemical processes, experimental methodologies for characterization, and the influence of molecular structure on reactivity. Key aspects covered include the initial homolytic cleavage of the peroxide bond, the subsequent fate of the resulting radicals, and the kinetic parameters governing the decomposition. This guide integrates theoretical principles with practical experimental protocols, including Differential Scanning Calorimetry (DSC), Electron Spin Resonance (ESR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), to offer a holistic view of the topic.

Introduction: The Significance of this compound in Radical Chemistry

This compound, often referred to by its trade name Perkadox 16, is an organic peroxide of significant industrial importance.[1] Its primary application lies in its function as a thermal initiator for free-radical polymerization, particularly in the production of polymers such as polyvinyl chloride (PVC) and in the curing of unsaturated polyester resins.[2][3] The efficacy of this compound stems from the thermally labile peroxide bond (-O-O-), which undergoes homolytic cleavage upon heating to generate reactive free radicals.[2]

The molecular structure of this compound is characterized by the presence of two bulky 4-tert-butylcyclohexyl groups. These substituents play a crucial role in the compound's properties, notably enhancing its thermal stability compared to peroxydicarbonates with linear alkyl chains.[2] This increased stability allows for safer storage and handling, as well as more controlled initiation of polymerization at specific temperatures.[2] Understanding the intricate details of its thermal decomposition is paramount for optimizing polymerization processes, ensuring industrial safety, and predicting the properties of the resulting polymers.

This guide will delve into the step-by-step mechanism of its decomposition, supported by experimental evidence and theoretical considerations. We will explore the kinetic parameters that define its decomposition rate and discuss the analytical techniques employed to study this process.

The Mechanistic Pathway of Thermal Decomposition

The thermal decomposition of this compound is a multi-step process initiated by the cleavage of the weakest bond in the molecule: the peroxide linkage. The overall decomposition can be understood through the following stages:

Initial Homolytic Cleavage: The Genesis of Radical Species

The primary and rate-determining step in the thermal decomposition is the homolytic cleavage of the oxygen-oxygen single bond. This process generates two identical 4-tert-butylcyclohexyloxycarbonyl radicals (ROC(O)O•).[2] This initiation step is depicted in the reaction below:

(R-O-C(O)-O)₂ → 2 R-O-C(O)O•

Where R = 4-tert-butylcyclohexyl

This reaction follows first-order kinetics, and its rate is highly dependent on temperature.[2] The bulky 4-tert-butylcyclohexyl groups are thought to provide a degree of steric hindrance that contributes to the compound's relatively high thermal stability at ambient temperatures.[2]

The Fate of the 4-tert-Butylcyclohexyloxycarbonyl Radical

The 4-tert-butylcyclohexyloxycarbonyl radical is a key intermediate whose subsequent reactions dictate the overall decomposition pathway and the nature of the final products. There are two primary competing pathways for this radical:

-

Decarboxylation: The most favorable pathway for the alkoxycarbonyl radical is the loss of carbon dioxide (CO₂) to form a 4-tert-butylcyclohexyloxy radical (RO•). This is a rapid process that drives the overall decomposition forward.

R-O-C(O)O• → R-O• + CO₂

-

Hydrogen Abstraction: The 4-tert-butylcyclohexyloxycarbonyl radical can also abstract a hydrogen atom from a suitable donor molecule (e.g., a solvent or another molecule of the peroxydicarbonate) to form 4-tert-butylcyclohexyl hydrogen carbonate. However, decarboxylation is generally the dominant pathway.

Reactions of the 4-tert-Butylcyclohexyloxy Radical

The 4-tert-butylcyclohexyloxy radical is another highly reactive species with several potential reaction pathways:

-

Hydrogen Abstraction: This is a common reaction for alkoxy radicals. The 4-tert-butylcyclohexyloxy radical can abstract a hydrogen atom from a donor molecule to yield 4-tert-butylcyclohexanol, a major product of the decomposition.[2]

R-O• + H-source → R-OH

-

β-Scission: Due to the cyclic structure of the radical, β-scission (ring-opening) is a plausible reaction pathway. This would involve the cleavage of a carbon-carbon bond in the cyclohexane ring, leading to the formation of an open-chain radical. The rate of β-scission in cyclohexyloxy radicals can be influenced by substituents on the ring.

-

Combination and Disproportionation: Like all free radicals, the 4-tert-butylcyclohexyloxy radicals can undergo combination or disproportionation reactions, although these are generally less significant pathways compared to hydrogen abstraction and β-scission, especially in the presence of efficient hydrogen donors.

The interplay of these reaction pathways leads to the observed product distribution, which primarily includes carbon dioxide, 4-tert-butylcyclohexanol, and 4-tert-butylcyclohexane.[2]

Figure 1: A simplified diagram illustrating the primary thermal decomposition pathway of this compound.

Kinetic and Thermodynamic Parameters

The rate of thermal decomposition of this compound is a critical parameter for its application as a polymerization initiator. The decomposition follows first-order kinetics, and its rate can be described by the Arrhenius equation.[2]

k = A * exp(-Ea / RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

The following table summarizes the key kinetic parameters for the thermal decomposition of this compound.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 126.39 kJ/mol | In chlorobenzene | [2] |

| Pre-exponential Factor (A) | 7.44 x 10¹⁵ s⁻¹ | In chlorobenzene | [2] |

| Half-life (t½) at 48°C | 10 hours | In chlorobenzene | [2] |

| Half-life (t½) at 64°C | 1 hour | In chlorobenzene | [2] |

| Half-life (t½) at 82°C | 0.1 hour | In chlorobenzene | [2] |

These data are essential for determining the appropriate temperature range for polymerization processes initiated by this compound, typically between 40°C and 65°C.[2]

Experimental Methodologies for Studying Thermal Decomposition

A combination of analytical techniques is employed to elucidate the mechanism and kinetics of thermal decomposition of organic peroxides.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal properties of materials. It measures the heat flow into or out of a sample as a function of temperature or time. For an exothermic process like the decomposition of this compound, DSC can provide valuable information about the decomposition temperature, enthalpy of decomposition, and activation energy.

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: A small, precisely weighed amount of the peroxydicarbonate (typically 1-5 mg) is placed in an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the decomposition event (e.g., 30°C to 200°C).

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an exothermic peak corresponding to the decomposition. The onset temperature, peak maximum, and the area under the peak (enthalpy of decomposition) are determined. By performing the experiment at multiple heating rates, the activation energy can be calculated using methods such as the Kissinger method.

Figure 2: A workflow diagram for the analysis of thermal decomposition using Differential Scanning Calorimetry (DSC).

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a highly sensitive technique for the direct detection and characterization of radical species. By using a technique called spin trapping, short-lived radicals can be converted into more persistent radicals that can be observed by ESR.

Experimental Protocol: ESR Spin Trapping Study

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., benzene) within an ESR tube. A spin trapping agent, such as N-tert-butyl-α-phenylnitrone (PBN), is added to the solution.

-

Degassing: The sample is thoroughly degassed to remove oxygen, which can interfere with the ESR measurement.

-

Thermal Decomposition: The ESR tube is placed in the cavity of the ESR spectrometer and heated to a temperature sufficient to induce decomposition (e.g., 60°C).

-

Spectral Acquisition: ESR spectra are recorded as a function of time.

-

Data Analysis: The resulting spectra are analyzed to identify the trapped radical species based on their characteristic hyperfine coupling constants. This provides direct evidence for the formation of specific radicals during the decomposition process.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique used to identify and quantify the stable products of the thermal decomposition.

Experimental Protocol: GC-MS Product Analysis

-

Decomposition Reaction: A solution of this compound in a suitable solvent is heated in a sealed vial at a specific temperature for a defined period to ensure complete decomposition.

-

Sample Preparation: An aliquot of the reaction mixture is taken and, if necessary, derivatized to improve the volatility and chromatographic behavior of the products.

-

GC-MS Analysis: The sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments each component and produces a mass spectrum, which serves as a "molecular fingerprint" for identification.

-

Data Analysis: The peaks in the chromatogram are identified by comparing their mass spectra to a library of known compounds. Quantification can be achieved by using an internal standard.

Conclusion: A Comprehensive Understanding for Practical Application

The thermal decomposition of this compound is a well-defined process initiated by the homolytic cleavage of the peroxide bond. The stability and reactivity of this compound are significantly influenced by the bulky 4-tert-butylcyclohexyl substituents. The primary decomposition products, carbon dioxide and 4-tert-butylcyclohexanol, are formed through a series of radical reactions including decarboxylation and hydrogen abstraction.

A thorough understanding of the decomposition mechanism, kinetics, and the application of appropriate analytical techniques such as DSC, ESR, and GC-MS, is crucial for the safe and efficient use of this compound as a radical initiator in industrial processes. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in the fields of polymer chemistry, materials science, and chemical safety.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). How to detect Di(4-tert-butylcyclohexyl) peroxydicarbonate (perkadox 16) by titration?. Retrieved from [Link]

-

HZDR-INSPIRE. (2016). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Retrieved from [Link]

-

Diva Portal. (2021). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Retrieved from [Link]

-

ResearchGate. (2021). Thermal decomposition mechanism of tert-butyl peroxybenzoate: insights from calorimetry, GC/MS, and quantum chemical calculation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-tert-butylcyclohexyl) Peroxydicarbonate

Introduction

Bis(4-tert-butylcyclohexyl) peroxydicarbonate is an organic peroxide that serves as a highly effective free-radical initiator in polymerization processes.[1] Its molecular structure, featuring bulky 4-tert-butylcyclohexyl groups, imparts a notable thermal stability at ambient temperatures, which allows for controlled decomposition at elevated temperatures. This property makes it particularly valuable for initiating the polymerization of vinyl monomers, such as vinyl chloride, and for curing unsaturated polyester and acrylic resins.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 15520-11-3[3]

-

Molecular Formula: C₂₂H₃₈O₆[4]

-

Molecular Weight: 398.53 g/mol [4]

-

Appearance: White crystalline solid or powder with a slight odor.[3][4]

| Property | Value | Source |

| Molecular Weight | 398.53 g/mol | [4] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 91-92°C | [5] |

| Self-Accelerating Decomposition Temperature (SADT) | 40°C | [1] |

| Storage Temperature | 2-8°C | [5][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-tert-butylcyclohexyl chloroformate with hydrogen peroxide in an alkaline aqueous medium. The following protocol is a detailed, self-validating system for its preparation.

Reaction Mechanism

The fundamental chemistry involves a nucleophilic substitution reaction where the hydroperoxide anion (OOH⁻), formed from the deprotonation of hydrogen peroxide in the alkaline solution, attacks the electrophilic carbonyl carbon of the chloroformate. This results in the displacement of the chloride ion and the formation of the peroxydicarbonate linkage.

Caption: Synthesis mechanism of this compound.

Experimental Protocol

This protocol is adapted from established industrial synthesis methods.

Materials and Reagents:

-

Deionized water

-

Methocel K99 (or similar cellulose-based stabilizer)

-

Magnesium sulfate (MgSO₄)

-

Sodium hydroxide (NaOH), 50% solution

-

Hydrogen peroxide (H₂O₂), 70% solution

-

4-tert-butylcyclohexyl chloroformate

-

Ethyleneglycol dibenzoate (EGDB)

-

Petroleum ether (60-80°C fraction)

-

Hydrochloric acid (HCl), 18% solution

Procedure:

-

Preparation of the Aqueous Phase: In a temperature-controlled reactor, charge 273 g of deionized water, 300 g of a 0.2 wt% Methocel K99 solution, 1.5 g of a 3.4 wt% MgSO₄ solution, and 45.3 g of 50% NaOH solution.[4]

-

Addition of Peroxide Source: While maintaining the temperature at 40°C, add 15.4 g of 70% H₂O₂ to the reactor.[4]

-

Addition of Organic Phase: Under vigorous stirring, rapidly introduce a mixture of 125.2 g of 4-tert-butylcyclohexyl chloroformate, 15.5 g of ethyleneglycol dibenzoate, and 8.5 g of petroleum ether. This addition should be completed within one minute at 40°C.[4]

-

pH Control and Reaction: Over the course of 60 minutes, the pH of the reaction mixture will naturally drop to approximately 10.0. Maintain the pH at this value for an additional 90 minutes by dosing with a 50% NaOH solution.[4]

-

Neutralization and Isolation: After the reaction period, neutralize the mixture to a pH of 7 with an 18% HCl solution. Filter the resulting solid product using a G-3 glass filter and wash thoroughly with deionized water.[4]

-

Drying: Dry the isolated solids in air to yield the final product. A typical yield is approximately 126 g of a powdery formulation with a peroxide assay of around 84.7%.[4]

Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and thermal stability of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

-

C-H Stretching (Aliphatic): Strong bands in the region of 2850-2960 cm⁻¹ corresponding to the C-H bonds in the tert-butyl and cyclohexyl groups.

-

C=O Stretching (Carbonyl): A strong, sharp absorption band around 1780-1815 cm⁻¹ is characteristic of the carbonyl groups in the peroxydicarbonate functionality.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds.

-

O-O Stretching (Peroxide): A weak absorption band is expected in the 820-890 cm⁻¹ region, which is characteristic of the peroxide linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the protons of the cyclohexyl ring. A sharp singlet around 0.8-1.0 ppm would be characteristic of the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. Key expected chemical shifts include:

-

Signals for the carbons of the tert-butyl group (around 27 ppm for the methyl carbons and 32 ppm for the quaternary carbon).

-

A series of signals for the carbons of the cyclohexyl ring (typically in the 25-50 ppm range).

-

A downfield signal for the carbonyl carbon of the peroxydicarbonate group (expected in the region of 150-160 ppm).

-

Differential Scanning Calorimetry (DSC)

DSC is a critical technique for evaluating the thermal stability of organic peroxides. It measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram will show a sharp exothermic peak corresponding to its decomposition. This analysis is crucial for determining the Self-Accelerating Decomposition Temperature (SADT), which is a key parameter for safe storage and handling. The SADT for this compound is reported to be 40°C.[1]

Purity Assessment

The purity of the synthesized product can be determined by several methods:

-

Iodometric Titration: This is a classic wet chemical method for determining the active oxygen content of peroxides.[7] The peroxide reacts with an excess of iodide in an acidic solution, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more modern and precise method for purity assessment.[8] A reversed-phase C18 column with a suitable mobile phase (e.g., methanol/water) can be used to separate the main product from any impurities or unreacted starting materials.[8]

Safety and Handling

Organic peroxides are energetic materials and must be handled with extreme care.[3] this compound is thermally sensitive and can decompose violently under certain conditions.[3]

Key Safety Precautions:

-

Temperature Control: The compound must be stored at a controlled, refrigerated temperature (2-8°C) to prevent thermal decomposition.[5][6] The storage temperature should always be kept below the SADT of 40°C.[1]

-

Avoid Contamination: Contact with incompatible materials such as strong acids and bases, reducing agents, and metals can catalyze a violent decomposition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Spill Management: In case of a spill, do not use combustible materials for absorption. The spilled material should be wetted with water and collected with non-sparking tools.

-

Storage: Store in its original container in a well-ventilated area, away from sources of heat, sparks, and direct sunlight.

Applications

The primary application of this compound is as a free-radical initiator in the polymer industry.[1] Its controlled decomposition characteristics make it suitable for:

-

Suspension and mass polymerization of vinyl chloride in the temperature range of 40°C to 65°C.[1]

-

Curing of unsaturated polyester resins. [2]

-

Polymerization of (meth)acrylic resins. [2]

-

Production of PVC, PVA, and PVOH. [2]

Conclusion

This compound is a valuable polymerization initiator with well-defined synthesis and application protocols. Its utility is, however, intrinsically linked to a thorough understanding and strict adherence to safety and handling procedures due to its thermal instability. The characterization techniques outlined in this guide are essential for ensuring the quality, purity, and safety of this compound in research and industrial settings.

References

-

This compound | C22H38O6 | CID 84964. (n.d.). PubChem. Retrieved from [Link]

-

Organic Peroxides in the Workplace. (n.d.). HSI. Retrieved from [Link]

-

Siggia, S. (1947). Iodometric Method of Analysis for Organic Peroxides. Analytical Chemistry, 19(11), 872–872. [Link]

-

C-13 NMR Spectrum. (n.d.). Retrieved from [Link]

- Method for determining content of organic peroxide. (2020). Google Patents.

-

Reid, J. B., & Muianga, C. V. (2012). Organic Peroxides. In Patty's Toxicology (6th ed., Vol. 4). John Wiley & Sons, Inc. Retrieved from [Link]

-

Quantitative determination of organic peroxides. (1994). Semantic Scholar. Retrieved from [Link]

-

Analytical methods for selectively determining hydrogen peroxide, peroxymonosulfate and peroxydisulfate in their binary mixtures. (2024). PubMed. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Afacility.com. Retrieved from [Link]

-

This compound | C22H38O6 | CID 84964. (n.d.). PubChem - NIH. Retrieved from [Link]

-

The Raman spectra measured for polymer spots of 4-tert-butylcyclohexyl... (n.d.). ResearchGate. Retrieved from [Link]

-

CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. Retrieved from [Link]

-

Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). ResearchGate. Retrieved from [Link]

-

How to detect Di(4-tert-butylcyclohexyl) peroxydicarbonate (perkadox 16) by titration? (n.d.). ResearchGate. Retrieved from [Link]

-

Raman study of 2,7-bis(biphenyl-4-yl-)2. (2013). Stanford University. Retrieved from [Link]

-

DI-(4-Tert-butylcyclohexyl)peroxydicarbonate, (technically pure). (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 15520-11-3 [chemicalbook.com]

- 3. Bis(4-(tert-butyl)cyclohexyl) Peroxydicarbonate, Technical… [cymitquimica.com]

- 4. quercus.be [quercus.be]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]

- 7. DI-(4-Tert-butylcyclohexyl)peroxydicarbonate, (technically pure) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C22H38O6 | CID 84964 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Free Radical Generation from Bis(4-tert-butylcyclohexyl) peroxydicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bis(4-tert-butylcyclohexyl) peroxydicarbonate as a Free Radical Initiator

This compound, often abbreviated as BCHPC, is a white crystalline solid that serves as a crucial free radical initiator in various chemical processes, most notably in polymerization reactions.[1][2][3] Its utility stems from the thermally labile peroxide bond (-O-O-) within its structure.[4] Upon heating, this bond undergoes homolytic cleavage, generating highly reactive free radicals that can initiate a cascade of chemical transformations.[1] This controlled generation of radicals makes BCHPC an invaluable tool in the synthesis of polymers such as polyvinyl chloride (PVC) and in the curing of unsaturated polyester resins.[1][5] The bulky 4-tert-butylcyclohexyl groups attached to the peroxydicarbonate core contribute to its relative stability at ambient temperatures, allowing for safer storage and handling compared to more sensitive peroxides.[1] However, it is this same feature that allows for its predictable decomposition at elevated temperatures, providing precise control over the initiation of radical-mediated reactions.[1]

The Mechanism of Free Radical Generation

The primary function of this compound is to serve as a source of free radicals through thermal decomposition.[1] This process is fundamental to its application as a polymerization initiator.[1][6] The decomposition mechanism can be understood as a multi-step process:

-

Homolytic Cleavage of the Peroxide Bond: The initiation step involves the breaking of the relatively weak oxygen-oxygen single bond.[1] This homolytic cleavage is induced by thermal energy and results in the formation of two identical 4-tert-butylcyclohexyloxycarbonyloxy radicals.

-

Decarboxylation: The initially formed radicals are unstable and readily undergo decarboxylation, releasing carbon dioxide and forming two 4-tert-butylcyclohexyloxy radicals.

-

Initiation of Polymerization: These resulting 4-tert-butylcyclohexyloxy radicals are the active species that initiate polymerization by reacting with a monomer unit, thereby starting the polymer chain growth.[1]

The overall decomposition can be represented by the following reaction scheme:

R-O-C(O)-O-O-C(O)-O-R → 2 [R-O-C(O)-O•] → 2 R-O• + 2 CO₂ Where R represents the 4-tert-butylcyclohexyl group.

The rate of this decomposition is highly dependent on temperature and follows first-order kinetics.[1][7] The bulky tert-butylcyclohexyl groups influence the stability of the peroxide, making it more stable at room temperature while allowing for controlled decomposition at higher temperatures.[1] Computational studies on similar peroxydicarbonates suggest that the decomposition can proceed through either a concerted or a stepwise pathway, with the nature of the substituent groups playing a significant role in determining the favored mechanism.[8]

Caption: Thermal decomposition pathway of this compound.

Quantitative Analysis of Decomposition Kinetics

The efficiency of a radical initiator is quantified by its decomposition rate, often expressed in terms of its half-life (t½) at a specific temperature. The half-life is the time required for 50% of the peroxide to decompose. This parameter is crucial for selecting the appropriate initiator for a given polymerization process, as it dictates the rate of radical generation and, consequently, the rate of polymerization.[7][9]

| Temperature (°C) | Half-life (t½) |

| 48 | 10 hours |

| 64 | 1 hour |

| 98 | 1 minute |

| Data sourced from PERGAN GmbH.[9] |

The self-accelerating decomposition temperature (SADT) is another critical parameter, representing the lowest temperature at which a self-accelerating decomposition may occur in the transport packaging.[10] For this compound, the SADT is 40°C. This underscores the importance of temperature-controlled storage and handling to prevent hazardous runaway reactions.[4][11][12]

Experimental Methodologies for Studying Free Radical Generation

Several analytical techniques can be employed to study the generation of free radicals from this compound and to characterize its thermal decomposition.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is a highly sensitive and specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals.[13][14][15][16]

Principle: EPR spectroscopy is a magnetic resonance technique that detects the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field.[14][15] The resulting spectrum provides information about the identity, structure, and concentration of the radical species.[13][14]

Experimental Protocol for Radical Detection using EPR:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., a hydrocarbon or the monomer to be polymerized) is prepared. For detecting short-lived radicals, a spin trapping agent may be added.[13][17] Spin traps are diamagnetic molecules that react with transient radicals to form more stable paramagnetic adducts that can be readily detected by EPR.[17]

-

Instrument Setup: The EPR spectrometer is tuned to the appropriate microwave frequency and magnetic field range. The sample is placed in a quartz tube and inserted into the resonant cavity of the spectrometer.

-

Thermal Initiation: The temperature of the sample within the EPR cavity is raised to the desired decomposition temperature of the peroxide.

-

Data Acquisition: The EPR spectrum is recorded as a function of the magnetic field strength. The resulting spectrum will show absorption signals corresponding to the generated radical species or their spin adducts.

-

Data Analysis: The g-factor and hyperfine splitting constants of the observed signals are analyzed to identify the specific radical species.[17] The signal intensity can be used to quantify the concentration of the radicals.[14]

Caption: Workflow for detecting free radicals using EPR spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature or time.[18] It is particularly useful for studying the exothermic decomposition of organic peroxides.[19][20]

Principle: A DSC instrument measures the difference in heat flow between a sample and a reference material while they are subjected to a controlled temperature program.[18] The resulting thermogram provides information on the enthalpy of decomposition (ΔH), the onset temperature of decomposition, and the kinetics of the decomposition reaction.[19][21]

Experimental Protocol for Thermal Analysis using DSC:

-

Sample Preparation: A small, precisely weighed amount of this compound is hermetically sealed in a sample pan (typically aluminum).

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. An empty, sealed pan is used as the reference.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.

-

Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature. The decomposition of the peroxide will appear as an exothermic peak on the DSC thermogram.

-

Data Analysis: The onset temperature of the exothermic peak indicates the temperature at which decomposition begins. The area under the peak is proportional to the enthalpy of decomposition. Kinetic parameters, such as the activation energy, can be determined by performing experiments at different heating rates.[18][21]

Safety and Handling Considerations

Organic peroxides are energetic materials and must be handled with extreme care.[4][22] this compound is sensitive to heat, shock, friction, and contamination.[2][22][23][24]

Key Safety Precautions:

-

Temperature Control: The material must be stored and handled at or below the recommended control temperature to prevent self-accelerating decomposition.[4][9][11][25] It is often stored as a slurry in water to reduce the explosion hazard.[2][3][12][23][24][26][27]

-

Avoid Contamination: Contact with incompatible materials such as strong acids, bases, reducing agents, and metals can catalyze a violent decomposition.[2][28][29] Unused peroxide should never be returned to the original container.[28]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn when handling organic peroxides.[11][22][28]

-

Spill Management: Spills should be immediately absorbed with an inert material and wetted with water before disposal according to local regulations.[28]

-

Fire Safety: In case of fire, water spray or fog is the preferred extinguishing agent.[12][23][26]

Conclusion

This compound is a highly effective and versatile free radical initiator with significant applications in the polymer industry. A thorough understanding of its decomposition mechanism, kinetics, and safe handling is paramount for its effective and safe utilization. Advanced analytical techniques such as EPR spectroscopy and DSC provide invaluable tools for researchers and scientists to probe the intricacies of free radical generation from this important compound, enabling the optimization of existing processes and the development of new applications.

References

-

American Chemistry Council. SAFETY AND HANDLING OF ORGANIC PEROXIDES. Available from: [Link]

-

Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods. PubMed. Available from: [Link]

-

European Organic Peroxide Safety Group. Safe Handling. Available from: [Link]

-

Bruker. (2019). Capturing Free Radicals with Electron Paramagnetic Resonance (EPR) Spectroscopy. Available from: [Link]

-

Process Safety Center. (2022). Safe Storage and Handling of Organic Peroxides. Available from: [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. Available from: [Link]

-

Chemical Safety Facts. Organic Peroxide. Available from: [Link]

-

AZoM. (2023). Electron Paramagnetic Resonance Spectroscopy Applications in Free Radical Detection. Available from: [Link]

-

Severini, F., & Gallo, R. (1985). DIFFERENTIAL SCANNING CALORIMETRY STUDY OF THE THERMAL DECOMPOSITION OF PEROXIDES IN THE ABSENCE OF A SOLVENT. AKJournals. Available from: [Link]

-

Kuppusamy, P., & Zweier, J. L. (2004). Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo. PubMed Central. Available from: [Link]

-

ResearchGate. (n.d.). Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods | Request PDF. Available from: [Link]

-

ACS Publications. (n.d.). Does the Decomposition of Peroxydicarbonates and Diacyl Peroxides Proceed in a Stepwise or Concerted Pathway? | The Journal of Physical Chemistry A. Available from: [Link]

-

PubChem. This compound | C22H38O6 | CID 84964. Available from: [Link]

-

Wiley Online Library. (n.d.). Kinetic Investigation of Peroxide Decomposition by Calorimetry under High‐Pressure. Available from: [Link]

-

ResearchGate. (n.d.). Hydrogen Peroxide Decomposition Analysis by Screening Calorimetry Technique. Available from: [Link]

-

MDPI. (n.d.). Activation Energy Determination of High-Test Peroxide Decomposition in Inconel 718 Crucibles. Available from: [Link]

-

Semantic Scholar. (1985). Differential scanning calorimetry study of the thermal decomposition of peroxides in the absence of a solvent. Available from: [Link]

-

Plasti Pigments. Organic Peroxides. Available from: [Link]

-

ETW International. This compound (BCHPC) | 15520-11-3. Available from: [Link]

-

PERGAN. Polymerization - Organische Peroxide. Available from: [Link]

-

Wikipedia. Free-radical reaction. Available from: [Link]

-

Organic Mechanisms: Radicals Chapter 2. Available from: [Link]

-

PubChem. DI-(4-Tert-butylcyclohexyl)peroxydicarbonate, (technically pure). Available from: [Link]

-

SlidePlayer. 3/23/2020 1 Free Radical Reactions Types of free radical reactions, free radical substitution mechanism, mechanism at an aromati. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 15520-11-3 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. americanchemistry.com [americanchemistry.com]

- 5. This compound (BCHPC) | 15520-11-3 | ETW [etwinternational.com]

- 6. Free-radical reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Peroxides | Plasti Pigments [plastipigments.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pergan.com [pergan.com]

- 10. nouryon.com [nouryon.com]

- 11. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]

- 12. DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Capturing Free Radicals with Electron Paramagnetic Resonance (EPR) Spectroscopy | Bruker [bruker.com]

- 15. Electron Paramagnetic Resonance Spectroscopy Applications in Free Radical Detection-ciqtekglobal.com [ciqtekglobal.com]

- 16. researchgate.net [researchgate.net]

- 17. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. elib.dlr.de [elib.dlr.de]

- 19. akjournals.com [akjournals.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ehs.yale.edu [ehs.yale.edu]

- 23. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. echemi.com [echemi.com]

- 25. nouryon.com [nouryon.com]

- 26. This compound | C22H38O6 | CID 84964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. DI-(4-Tert-butylcyclohexyl)peroxydicarbonate, (technically pure) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. eopsg.org [eopsg.org]

- 29. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]

An In-depth Technical Guide to Bis(4-tert-butylcyclohexyl) Peroxydicarbonate: Properties, Applications, and Safe Handling

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of bis(4-tert-butylcyclohexyl) peroxydicarbonate, a key organic peroxide utilized primarily as a thermal initiator in free radical polymerization processes. This document delves into its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it details its significant applications in polymer synthesis, provides a representative experimental protocol, and outlines critical safety and handling procedures essential for laboratory and industrial settings. This guide is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who require a deep technical understanding of this compound.

Introduction

This compound, often referred to by trade names such as Perkadox 16, is an organic peroxide that serves as a highly efficient source of free radicals upon thermal decomposition.[1][2][3] Its molecular structure, featuring bulky 4-tert-butylcyclohexyl groups, imparts notable thermal stability at ambient temperatures, which is a desirable characteristic for storage and handling.[1] However, upon heating, it undergoes controlled homolytic cleavage of the peroxide bond, making it an excellent initiator for the polymerization of various vinyl monomers, including vinyl chloride, acrylates, and unsaturated polyester resins.[1][3][4] The predictable decomposition kinetics of this compound allows for precise control over the initiation of polymerization reactions, which is crucial for tailoring polymer properties in industrial applications.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of two 4-tert-butylcyclohexyl groups linked by a peroxydicarbonate functional group. This structure is key to its function as a radical initiator.

Molecular Structure:

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 15520-11-3 | [1][2][5][6][7][8] |

| Molecular Formula | C22H38O6 | [2][4][5][9][10] |

| Molecular Weight | 398.53 g/mol | [1][2][5][7][11] |

| Appearance | White crystalline powder or solid | [4][5][11][12] |

| Theoretical Active Oxygen | 4.01% | [4] |

| Self-Accelerating Decomposition Temperature (SADT) | 40°C | [4] |

| Half-life (t½) | 10 hours at 48°C, 1 hour at 64°C, 0.1 hour at 82°C | [4] |

Mechanism of Action: Radical Generation

This compound functions as a thermal initiator through the homolytic cleavage of the labile oxygen-oxygen bond within the peroxydicarbonate group.[1] This decomposition is a first-order kinetic process that generates two alkoxycarboxy radicals, which can then undergo further reactions to initiate polymerization.

The decomposition process can be depicted as follows:

Caption: Thermal decomposition and initiation mechanism.

The bulky tert-butylcyclohexyl groups contribute to the stability of the parent molecule while influencing the reactivity of the resulting radicals.[1] The generated alkoxy radicals are effective at initiating the polymerization of a wide range of vinyl monomers.[1]

Applications in Polymer Synthesis

The primary application of this compound is as an initiator for free-radical polymerization.[1][2] It is particularly well-suited for industrial processes where precise control over the initiation temperature is critical.[1]

Key applications include:

-

Polyvinyl Chloride (PVC) Production: It is widely used as an initiator for the suspension and mass polymerization of vinyl chloride in the temperature range of 40°C to 65°C.[1][4]

-

Curing of Unsaturated Polyester Resins: This compound serves as an effective curing agent for unsaturated polyesters, especially in applications requiring a broad temperature range for curing.[3][4]

-

(Meth)acrylic Resins: It is also employed in the polymerization of acrylic and methacrylic esters.[1][3]

The use of this initiator can lead to polymers with controlled molecular weight distributions and desirable mechanical properties.[1]

Experimental Protocol: Suspension Polymerization of Vinyl Chloride

This section provides a generalized, step-by-step methodology for the suspension polymerization of vinyl chloride using this compound as the initiator. The causality behind each step is explained to provide a deeper understanding of the process.

Caption: Workflow for suspension polymerization of vinyl chloride.

Methodology:

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser is charged with deionized water and a suspending agent (e.g., polyvinyl alcohol). The suspending agent is crucial for maintaining the dispersion of the monomer droplets in the aqueous phase.

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, for a sufficient period to remove dissolved oxygen. Oxygen can act as a radical scavenger, inhibiting the polymerization process.

-

Initiator Preparation and Addition: A predetermined amount of this compound is carefully weighed and dissolved or suspended in a small amount of a suitable solvent. This solution/suspension is then introduced into the reactor.

-

Monomer Charging: The vinyl chloride monomer is then carefully charged into the sealed reactor.

-

Polymerization Reaction: The reactor is heated to the desired polymerization temperature (typically between 40°C and 65°C) to initiate the thermal decomposition of the peroxydicarbonate.[1] The reaction is allowed to proceed under constant stirring to ensure uniform heat distribution and droplet size.

-

Reaction Monitoring: The progress of the polymerization is monitored by observing the pressure drop within the reactor, which corresponds to the consumption of the gaseous monomer.

-

Termination and Work-up: Once the desired monomer conversion is achieved, the reaction is terminated by rapidly cooling the reactor. Any unreacted vinyl chloride monomer is safely vented.

-

Product Isolation and Purification: The resulting PVC slurry is filtered to separate the polymer beads from the aqueous phase. The polymer is then washed thoroughly with deionized water to remove any residual suspending agent and other impurities, followed by drying in an oven at a moderate temperature.

Safety and Handling

This compound is a heat-sensitive and potentially explosive organic peroxide.[5][13][14] Strict adherence to safety protocols is mandatory.

Key Safety Precautions:

-

Temperature Control: This compound decomposes violently or explosively at temperatures between 0-10°C due to self-accelerating exothermic decomposition.[5][13] It must be stored in a temperature-controlled environment, typically below its control temperature of 30°C.[4]

-

Avoid Contamination: Contact with incompatible materials such as acids, bases, amines, reducing agents, and metals can cause accelerated decomposition and should be strictly avoided.[13][14][15]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid breathing dust.[13][16] Handle in a well-ventilated area.[13]

-

Storage: Store in its original, closed container in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[17][18] Detached storage is preferred.[19]

-

Spills: In case of a spill, do not return the material to its original container.[16][18] Absorb with an inert material like vermiculite or perlite and dispose of it as hazardous waste.[17]

-

Fire: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[16] Cool containers with water to prevent re-ignition.[17][20]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[13][15][16][20]

Conclusion

This compound is a valuable and versatile thermal initiator with significant applications in the polymer industry. Its unique combination of stability at ambient temperatures and predictable decomposition at elevated temperatures allows for precise control over polymerization processes. A thorough understanding of its chemical properties, mechanism of action, and, most importantly, its handling and safety requirements is paramount for its effective and safe utilization in research and industrial settings.

References

- Bis(4-tert-butylcyclohexyl)

- Bis(4-tert-butylcyclohexyl)

- Bis(4-tert-butylcyclohexyl)

- Storage of organic peroxides - Nouryon. (URL: )

- Organic Peroxide Stability: Key Considerations for Safe Handling and Storage - HM Royal. (URL: )

- Safe Storage and Handling of Organic Peroxides. (URL: )

- CAS 15520-11-3: Bis(4-tert-butylcyclohexyl) peroxydicarbon… - CymitQuimica. (URL: )

- Bis(4-tert-butylcyclohexyl)

- This compound | C22H38O6 | CID 84964 - PubChem. (URL: )

- This compound (BCHPC)

- CAS No : 15520-11-3 | Product Name : bis(4-(Tert-butyl)cyclohexyl)

- SAFETY D

- Perkadox 16 Di(4-tert-butylcyclohexyl)

- Bis(tert-butylcyclohexyl) peroxydicarbonate technical, = 90 RT 15520-11-3 - Sigma-Aldrich. (URL: )

- This compound - Shanghai Worldyang Chemical Co.,Limited. (URL: )

- (PDF)

- SAFETY D

- di-(4-tert-butylcyclohexyl)peroxydicarbonate, [technically pure] - Report | CAMEO Chemicals | NOAA. (URL: )

- SAFETY D

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 15520-11-3: Bis(4-tert-butylcyclohexyl) peroxydicarbon… [cymitquimica.com]

- 3. Perkadox 16 Di(4-tert-butylcyclohexyl) peroxydicarbonate [nouryon.com]

- 4. This compound (BCHPC) | 15520-11-3 | ETW [etwinternational.com]

- 5. This compound | 15520-11-3 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. ビス(tert-ブチルシクロヘキシル ) パーオキシジカーボネート technical, ≥90% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [worldyachem.com]

- 9. This compound | C22H38O6 | CID 84964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Bis(4-(tert-butyl)cyclohexyl) Peroxydicarbonate, Technical… [cymitquimica.com]

- 12. Page loading... [wap.guidechem.com]

- 13. echemi.com [echemi.com]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]

- 16. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 17. nouryon.com [nouryon.com]

- 18. hmroyal.com [hmroyal.com]

- 19. researchgate.net [researchgate.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Solubility of Bis(4-tert-butylcyclohexyl) peroxydicarbonate in organic solvents

An In-depth Technical Guide to the Solubility of Bis(4-tert-butylcyclohexyl) Peroxydicarbonate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial free-radical initiator in various polymerization processes. Its efficacy and safe handling are intrinsically linked to its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and discusses the critical safety considerations associated with its handling. In the absence of extensive publicly available quantitative solubility data, this guide emphasizes the establishment of a robust, self-validating experimental framework to empower researchers to generate reliable data in-house.

Introduction: The Critical Role of Solubility in Application and Safety

This compound, a member of the organic peroxide family, is widely utilized as a thermal initiator for the polymerization of vinyl monomers.[1] Its molecular structure, characterized by two bulky, nonpolar 4-tert-butylcyclohexyl groups linked by a peroxydicarbonate core, dictates its physical and chemical properties. The large alkyl groups contribute to its reduced solubility in polar solvents.[2]

The solubility of this initiator in a given organic solvent is a paramount consideration for several reasons:

-

Reaction Kinetics: The rate of polymerization and the properties of the resulting polymer are highly dependent on the initiator's concentration in the reaction medium. Poor solubility can lead to heterogeneous reaction conditions, resulting in inconsistent polymerization and undesirable polymer characteristics.

-

Process Safety: Undissolved particles of organic peroxides can pose a significant safety hazard. As crystalline solids, they are sensitive to heat, friction, and shock, which can trigger violent decomposition.[3][4] Ensuring complete dissolution is a critical step in mitigating the risk of accidental detonation.

-

Formulation and Storage: For commercial applications, this compound is often supplied as a slurry or in a diluted form to enhance safety.[3] Understanding its solubility is essential for developing stable and safe formulations.

This guide will provide the foundational knowledge and practical methodologies to address the solubility challenges associated with this vital yet hazardous compound.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" is the cornerstone of understanding solubility. The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and solvent molecules. For this compound, its large, nonpolar tert-butylcyclohexyl groups dominate its solubility behavior, making it more soluble in nonpolar organic solvents.

Key factors influencing the solubility of this compound include:

-

Solvent Polarity: Nonpolar solvents, such as toluene and xylenes, are predicted to be effective at solvating the nonpolar alkyl groups of the molecule. Conversely, highly polar solvents, like water and short-chain alcohols, are poor solvents for this compound.[5][6]

-

Temperature: The solubility of most solids increases with temperature. However, for thermally sensitive compounds like organic peroxides, the effect of temperature must be evaluated with extreme caution. The self-accelerating decomposition temperature (SADT) of the peroxide must not be approached during solubility studies.

-

Molecular Structure: The bulky tert-butylcyclohexyl groups, while contributing to thermal stability compared to linear-chain analogues, also present a larger surface area that requires more significant solvent interaction for dissolution.[2]

Quantitative Determination of Solubility: A Rigorous Experimental Protocol

Given the scarcity of publicly available quantitative solubility data for this compound, the ability to determine this property accurately and safely in the laboratory is essential. The following protocol is based on the widely accepted "shake-flask" method, a reliable technique for determining the thermodynamic solubility of compounds with low solubility.[7]

Safety Precautions: A Non-Negotiable Prerequisite

This compound is a hazardous material.[3][4] All handling must be conducted in a well-ventilated fume hood, away from heat, sparks, and open flames. Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and appropriate gloves, is mandatory. It is crucial to handle the solid with non-metallic spatulas to avoid friction. All solutions should be kept cool and protected from light.[6]

Materials and Reagents

-

This compound (as pure as available)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, xylene, ethyl acetate) of high purity

-

Glass vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or another validated analytical method for quantification.

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for the determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature. The temperature should be well below the SADT of the peroxide.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24 to 48 hours) to ensure that thermodynamic equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration in the supernatant remains constant.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a suitable technique. A standard calibration curve must be prepared using solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Expected Solubility Trends and Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene | High | Similar nonpolar characteristics. |

| Esters | Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions and solvate the nonpolar regions. |

| Ketones | Acetone | Moderate | Polar aprotic solvent, may have some solvating power. |

| Alcohols | Methanol, Ethanol | Low | The polar hydroxyl group has limited affinity for the large nonpolar structure. |

| Water | Insoluble | Highly polar nature of water is incompatible with the nonpolar solute.[5][6] |

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter that influences its application in polymerization and its safe handling. This guide has provided a theoretical framework for understanding its solubility and a detailed, robust experimental protocol for its quantitative determination. The emphasis on a rigorous and safe experimental approach empowers researchers to generate the specific data required for their applications.

Future research should focus on the systematic generation of quantitative solubility data for this compound in a wide range of organic solvents and at various temperatures. Furthermore, the development of accurate predictive models, potentially using machine learning approaches trained on experimental data, could provide a valuable tool for solvent screening and process optimization.[8][9][10][11]

References

-

Attia, L., et al. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Hughes, T., et al. (n.d.). A unified ML framework for solubility prediction across organic solvents. Royal Society of Chemistry. Available at: [Link]

-

Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Royal Society of Chemistry. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

Mair, R. D., & Graupner, A. J. (n.d.). Determination of Organic Peroxides by Iodine Liberation Procedures. Analytical Chemistry. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Banerjee, D. K., & Budke, C. C. (n.d.). Spectrophotometric Determination of Traces of Peroxides in Organic Solvents. ACS Publications. Available at: [Link]

- U.S. Patent No. 4,908,323. (1990). Method for the determination of organic peroxides in organic solutions. Google Patents.

- Chinese Patent No. 111189953A. (2020). Method for determining content of organic peroxide. Google Patents.

-

Unknown. (2022). Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy. PMC. Available at: [Link]

-

Unknown. (n.d.). SOLUBILITY AND MISCIBILITY OF HYDROGEN PEROXIDE. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

ResearchGate. (n.d.). Organic Peroxides. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

-

Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity. Available at: [Link]

-

Yale Environmental Health & Safety. (n.d.). PEROXIDE FORMING CHEMICALS. Available at: [Link]

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C22H38O6 | CID 84964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Di-(4-tert-butylcyclohexyl)peroxydicarbonate(15520-11-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 15520-11-3 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. d-nb.info [d-nb.info]

- 10. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

Bis(4-tert-butylcyclohexyl) peroxydicarbonate CAS number 15520-11-3 properties

An In-Depth Technical Guide to Bis(4-tert-butylcyclohexyl) Peroxydicarbonate (CAS: 15520-11-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a crucial organic peroxide utilized in polymer science. Intended for researchers, chemists, and professionals in material and drug development, this document synthesizes core chemical properties, mechanistic insights, practical applications, and critical safety protocols.

Introduction and Compound Profile

This compound (CAS Number: 15520-11-3), often referred to by trade names such as Perkadox 16, is an organic peroxide that serves as a highly effective free-radical initiator.[1][2] Its molecular structure, featuring bulky 4-tert-butylcyclohexyl groups, imparts notable thermal stability at ambient temperatures compared to other peroxydicarbonates, while allowing for controlled decomposition at elevated temperatures.[1] This characteristic makes it an invaluable tool for initiating polymerization reactions in a predictable manner, particularly in the production of polymers like PVC, PVA, and various acrylic resins.[1][2] It is primarily used for suspension and mass polymerization of vinyl chloride within the 40°C to 65°C temperature range.[1]

Physicochemical and Spectroscopic Data

The compound is a white to off-white crystalline solid or powder with a slight odor.[3][4][5] Its physical and chemical properties are summarized below for quick reference.

Table 1: Core Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 15520-11-3 |[1] | | Molecular Formula | C₂₂H₃₈O₆ |[4][6][7] | | Molecular Weight | 398.5 g/mol |[1][6] | | Appearance | White to off-white crystalline solid/powder |[3][4][5] | | Melting Point | 91-92°C |[8] | | Solubility | Insoluble in water (<25mg/kg).[9] Slightly soluble in chloroform and methanol.[8] | | Stability | Sensitive to heat, light, and contamination.[3][4] | | InChI Key | NOBYOEQUFMGXBP-UHFFFAOYSA-N |[1][4] |

Mechanism of Action: Radical Generation

The utility of this compound is rooted in its function as a thermal initiator for free-radical polymerization.[1] The core of its reactivity lies in the peroxide bond (O-O), which undergoes homolytic cleavage upon thermal activation. This process generates highly reactive alkoxy radical species that initiate the polymerization of vinyl monomers.[1]

The decomposition follows first-order kinetics and can be represented by the following mechanism:[1]

-

Initiation (Homolytic Cleavage): The peroxydicarbonate molecule decomposes under heat to form two 4-tert-butylcyclohexyloxycarboxy radicals, which then decarboxylate to form 4-tert-butylcyclohexyloxy radicals and carbon dioxide.

-

R-O-C(O)-O-O-C(O)-O-R → 2 [R-O-C(O)-O•] → 2 R-O• + 2 CO₂ (Where R represents the 4-tert-butylcyclohexyl group)

-

-

Propagation: The resulting alkoxy radical (R-O•) attacks a monomer unit (M), creating a new radical species that propagates the polymer chain.

-

R-O• + M → R-O-M•

-

R-O-M• + n(M) → R-O-(M)ₙ-M•

-

The bulky tert-butylcyclohexyl groups enhance the compound's storage stability while ensuring controlled decomposition at specific operational temperatures, making it ideal for industrial processes requiring precise reaction control.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Perkadox 16 Di(4-tert-butylcyclohexyl) peroxydicarbonate [nouryon.com]

- 3. This compound | 15520-11-3 [chemicalbook.com]

- 4. Bis(4-(tert-butyl)cyclohexyl) Peroxydicarbonate, Technical… [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C22H38O6 | CID 84964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. PEROXAN BCC - PERGAN GmbH - The Peroxide Company [pergan.com]

Thermal stability and self-accelerating decomposition temperature (SADT) of Bis(4-tert-butylcyclohexyl) peroxydicarbonate

An In-Depth Technical Guide to the Thermal Stability and Self-Accelerating Decomposition Temperature (SADT) of Bis(4-tert-butylcyclohexyl) Peroxydicarbonate